
(S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5,6-Dicloro-2,3-dihidro-1H-inden-1-amina es un compuesto de amina quiral caracterizado por la presencia de dos átomos de cloro y una estructura de indano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-5,6-Dicloro-2,3-dihidro-1H-inden-1-amina típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con la 5,6-dicloroindanona disponible comercialmente.
Reducción: El grupo cetona de la 5,6-dicloroindanona se reduce al alcohol correspondiente utilizando un agente reductor como el borohidruro de sodio (NaBH4).
Aminación: El alcohol se convierte entonces en la amina a través de un proceso de aminación reductora. Esto implica la reacción del alcohol con una fuente de amina, como el amoníaco o una amina, en presencia de un agente reductor como el cianoborohidruro de sodio (NaBH3CN).
Métodos de producción industrial
La producción industrial de (S)-5,6-Dicloro-2,3-dihidro-1H-inden-1-amina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-5,6-Dicloro-2,3-dihidro-1H-inden-1-amina puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo amina se puede oxidar para formar la imina o el nitrilo correspondientes.
Reducción: El compuesto se puede reducir aún más para formar aminas secundarias o terciarias.
Sustitución: Los átomos de cloro se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el etóxido de sodio (NaOEt) se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Formación de iminas o nitrilos.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Introducción de varios grupos funcionales en lugar de los átomos de cloro.
Aplicaciones Científicas De Investigación
(S)-5,6-Dicloro-2,3-dihidro-1H-inden-1-amina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción en la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas complejas.
Estudios biológicos: Se utiliza en el estudio de interacciones enzimáticas y unión a receptores.
Aplicaciones industriales: El compuesto se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de (S)-5,6-Dicloro-2,3-dihidro-1H-inden-1-amina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías exactas y las dianas moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
®-5,6-Dicloro-2,3-dihidro-1H-inden-1-amina: El enantiómero del compuesto con propiedades químicas similares pero diferente actividad biológica.
5,6-Dicloroindanona: El precursor en la síntesis de (S)-5,6-Dicloro-2,3-dihidro-1H-inden-1-amina.
5,6-Dicloroindano: Un compuesto relacionado con una estructura de indano similar, pero sin el grupo amina.
Singularidad
(S)-5,6-Dicloro-2,3-dihidro-1H-inden-1-amina es único debido a su naturaleza quiral y la presencia de átomos de cloro y un grupo amina. Esta combinación de características lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H9Cl2N |
|---|---|
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1 |
Clave InChI |
XWCCMCNCBDSVFJ-VIFPVBQESA-N |
SMILES isomérico |
C1CC2=CC(=C(C=C2[C@H]1N)Cl)Cl |
SMILES canónico |
C1CC2=CC(=C(C=C2C1N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


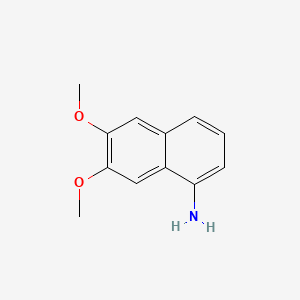
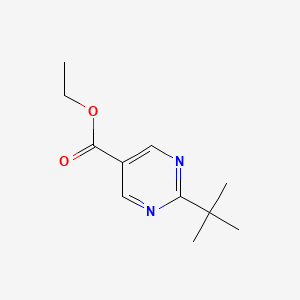
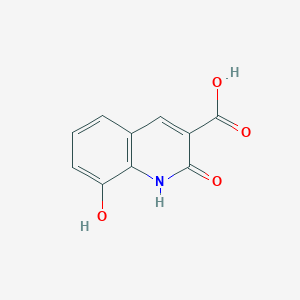
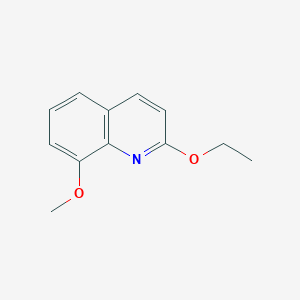
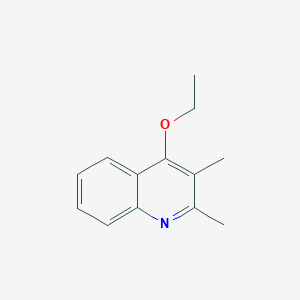
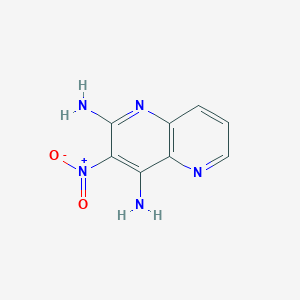
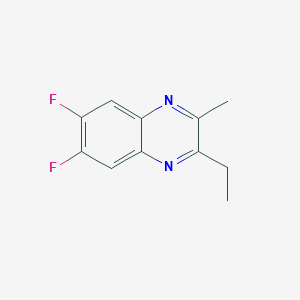
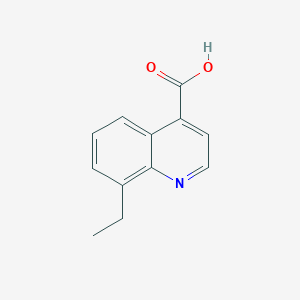
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

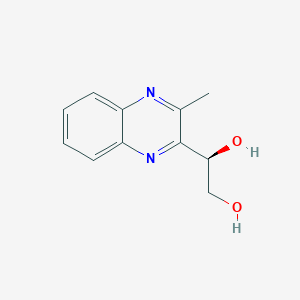
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
